N-Ethyl-1-adamantanamine
Overview
Description
N-Ethyl-1-adamantanamine, also known as N-ethyladamantan-1-amine, is a compound with the molecular formula C12H21N . It has a molecular weight of 179.30 g/mol . The IUPAC name for this compound is N-ethyladamantan-1-amine .
Synthesis Analysis
The synthesis of adamantane derivatives, including this compound, often involves the use of a click silylation approach . The synthetic challenge in N-linking two diamondoid fragments is undoubtedly the steric hindrance, since each fragment is considerably sterically hindered .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3
. The Canonical SMILES for this compound is CCNC12CC3CC(C1)CC(C3)C2
.
Physical and Chemical Properties Analysis
This compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 12 Ų . The compound has a complexity of 168 .
Scientific Research Applications
Pharmacological Profile and Potential Therapeutic Applications
Neuroprotective Properties
N-Ethyl-1-adamantanamine, along with other adamantane derivatives like amantadine and memantine, has been extensively studied for its neuroprotective effects. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The pharmacological potential of adamantane derivatives, particularly 1-fluoro- and 1-phosphonic acid adamantane derivatives, has been found to exceed those of well-known treatments like amantadine and memantine, highlighting new avenues for research in neuroprotection and the treatment of neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Mechanism of Action
Biochemical Pathways
Given the structural similarity to adamantane derivatives, it may influence pathways related to these compounds
Pharmacokinetics
The compound is known to be a hydrochloride salt , which may influence its solubility and absorption. The compound’s molecular weight is 215.77 , which could potentially affect its distribution and metabolism. More detailed studies are needed to fully understand the pharmacokinetics of N-ethyladamantan-1-amine.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-ethyladamantan-1-amine interacts with its targets and exerts its effects. For instance, the compound is known to have a melting point of 319-324°C , which could potentially influence its stability under different environmental conditions.
Safety and Hazards
N-Ethyl-1-adamantanamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
Adamantane derivatives, including N-Ethyl-1-adamantanamine, have promising applications in the field of targeted drug delivery and surface recognition . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biochemical Analysis
Biochemical Properties
N-Ethyl-1-adamantanamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the sigma-1 receptor, a chaperone protein involved in modulating ion channels and neurotransmitter receptors. This compound binds to the sigma-1 receptor with high affinity, influencing its activity and, consequently, the downstream signaling pathways . Additionally, it has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak antagonist .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving calcium ions and neurotransmitter release . This modulation can influence gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to enhance dopamine release, which can impact various neurological functions . In non-neuronal cells, its effects are less well-studied, but it is believed to influence cellular metabolism and gene expression through similar mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. At the molecular level, it binds to the sigma-1 receptor, altering its conformation and activity . This binding can modulate the receptor’s interaction with other proteins and ion channels, leading to changes in cellular signaling pathways. Additionally, this compound acts as a weak antagonist of the NMDA receptor, which can influence synaptic plasticity and neurotransmission . These interactions collectively contribute to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that its effects on cellular function can persist for extended periods, particularly in neuronal cells. The exact temporal dynamics of its effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to enhance cognitive function and reduce symptoms of neurological disorders . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes N-dealkylation and hydroxylation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its conversion to various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion. Transporters and binding proteins may facilitate its cellular uptake and distribution, although specific details of these interactions are not well-characterized.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
N-ethyladamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGWVBRICYCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958369 | |
Record name | N-Ethyladamantan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-44-0 | |
Record name | N-Ethyltricyclo[3.3.1.13,7]decan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanamine, N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyladamantan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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